molecular formula C16H15NO4 B1299863 [2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid CAS No. 446827-33-4

[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid

Cat. No.: B1299863
CAS No.: 446827-33-4
M. Wt: 285.29 g/mol
InChI Key: WKUOHGZFHMLFFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid is an organic compound with the molecular formula C16H15NO4. It is a biochemical used in proteomics research and has various applications in scientific research . This compound is characterized by the presence of a biphenyl group linked to an acetic acid moiety through an acetylamino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid typically involves the reaction of biphenyl-4-ol with acetic anhydride to form biphenyl-4-yloxy acetic acid. This intermediate is then reacted with acetic anhydride and ammonia to yield the final product. The reaction conditions usually involve the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid involves its interaction with specific molecular targets and pathways. The biphenyl group allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid is unique due to its specific acetylamino linkage, which imparts distinct chemical and biological properties. This linkage allows for unique interactions with molecular targets, making it valuable in various research applications .

Properties

IUPAC Name

2-[[2-(4-phenylphenoxy)acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-15(17-10-16(19)20)11-21-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUOHGZFHMLFFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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